6-Oxa-1-azaspiro[3.4]octane hydrochloride

Medicinal Chemistry ADME Bioisosteres

This rigid [3.4]-spirocyclic scaffold locks nitrogen and oxygen in a fixed 3D orientation that cannot be replicated by flexible morpholine or piperazine analogs. Supplied as the HCl salt for reliable weighing and solubility. With LogP -0.48, tPSA 21.3 Ų, and zero rotatable bonds, it meets CNS fragment criteria and is documented in M4/MAGL programs. Insist on defined heteroatom placement to eliminate batch variability in downstream SAR.

Molecular Formula C6H12ClNO
Molecular Weight 149.62
CAS No. 1909319-43-2
Cat. No. B2641730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-1-azaspiro[3.4]octane hydrochloride
CAS1909319-43-2
Molecular FormulaC6H12ClNO
Molecular Weight149.62
Structural Identifiers
SMILESC1CNC12CCOC2.Cl
InChIInChI=1S/C6H11NO.ClH/c1-3-7-6(1)2-4-8-5-6;/h7H,1-5H2;1H
InChIKeyNAYMGZUOOMVWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-1-azaspiro[3.4]octane hydrochloride (1909319-43-2): Procurement-Focused Overview of Properties and In-Class Differentiation


6-Oxa-1-azaspiro[3.4]octane hydrochloride (CAS 1909319-43-2) is a spirocyclic building block comprising a four-membered azetidine ring and a four-membered oxetane ring joined at a common spiro carbon [1]. This rigid scaffold incorporates both a basic nitrogen (as the hydrochloride salt) and an ether oxygen, and serves as a conformationally constrained bioisostere in medicinal chemistry [2]. The compound is typically supplied at ≥95% purity .

Why 6-Oxa-1-azaspiro[3.4]octane hydrochloride Cannot Be Directly Substituted: Rigidity and Functional Group Distinctions


The [3.4]-spirocyclic framework imposes a fixed three-dimensional orientation of the nitrogen and oxygen atoms that cannot be replicated by simpler acyclic or monocyclic analogs [1]. Variations in the position of the heteroatoms within the azaspiro[3.4]octane family (e.g., 1-azaspiro[3.4]octane, 2-oxa-6-azaspiro[3.4]octane) alter hydrogen-bonding capacity, calculated logP, and topological polar surface area [2]. These changes directly influence target binding, solubility, and metabolic stability [3]. Procurement of a generic 'azaspiro[3.4]octane' without specification of the heteroatom placement and salt form introduces uncontrolled variability in downstream synthetic and biological outcomes, as detailed in the quantitative comparisons below.

6-Oxa-1-azaspiro[3.4]octane hydrochloride: Quantifiable Differentiation Against Closest Analogs


LogP Reduction Versus Carbon-Only Spirocycles: Calculated Lipophilicity Comparison

Introduction of the oxetane oxygen in 6-Oxa-1-azaspiro[3.4]octane hydrochloride reduces calculated lipophilicity compared to its all-carbon spirocyclic analog 1-azaspiro[3.4]octane. Computed LogP for 6-Oxa-1-azaspiro[3.4]octane is -0.48, whereas typical saturated azaspiro[3.4]octanes lacking the ether oxygen exhibit positive LogP values, consistent with the established class-level property that oxetane-containing spirocycles reduce lipophilicity relative to gem-dimethyl or all-carbon counterparts [1][2].

Medicinal Chemistry ADME Bioisosteres

Topological Polar Surface Area Comparison: Enhanced Polarity Over Non-Oxygenated Spirocycles

The topological polar surface area (tPSA) of 6-Oxa-1-azaspiro[3.4]octane hydrochloride is 21.3 Ų [1]. While a direct tPSA value for the non-oxygenated 1-azaspiro[3.4]octane is not available in the same database, the presence of the ether oxygen in the oxetane ring of the target compound is known to increase tPSA relative to all-carbon analogs, based on the well-established class-level relationship between oxygen incorporation and polarity enhancement in spirocyclic scaffolds [2].

Drug Design Physicochemical Properties Permeability

Hydrogen Bond Donor/Acceptor Profile Versus 2-Oxa-6-azaspiro[3.4]octane

6-Oxa-1-azaspiro[3.4]octane hydrochloride presents two hydrogen bond donors and two hydrogen bond acceptors [1]. In contrast, a closely related analog, 2-Oxa-6-azaspiro[3.4]octane, possesses a different hydrogen bond donor/acceptor count due to the altered position of the basic nitrogen relative to the oxygen [2]. This alteration directly impacts its potential for intermolecular interactions and target recognition.

Medicinal Chemistry Receptor Binding Structure-Activity Relationship

Rotatable Bond Count: Zero Rotatable Bonds for Maximal Conformational Rigidity

6-Oxa-1-azaspiro[3.4]octane hydrochloride has zero rotatable bonds [1]. This stands in contrast to acyclic or monocyclic piperazine/morpholine analogs, which typically possess 1–3 rotatable bonds, and to larger spirocyclic systems (e.g., azaspiro[3.5]nonanes) which have increased conformational freedom. The complete absence of rotatable bonds results in a rigid, pre-organized scaffold that minimizes the entropic penalty upon binding to a biological target [2].

Conformational Analysis Drug Design Binding Affinity

Hydrochloride Salt Form: Enhanced Handling and Solubility Compared to Free Base

6-Oxa-1-azaspiro[3.4]octane hydrochloride (MW 149.62) is supplied as a stable, crystalline hydrochloride salt . In contrast, the free base (6-Oxa-1-azaspiro[3.4]octane, MW 113.16) is less commonly available and presents different handling and solubility characteristics [1]. Salt formation with HCl increases aqueous solubility and improves long-term storage stability, as noted in vendor specifications .

Salt Selection Formulation Solubility

Target Engagement Potential: Implicated in MAGL and M4 Receptor Modulation

While no direct IC50/Ki data for 6-Oxa-1-azaspiro[3.4]octane hydrochloride itself is publicly reported, its core scaffold is explicitly claimed in patents as a component of monoacylglycerol lipase (MAGL) inhibitors [1] and M4 muscarinic receptor agonists [2]. This contrasts with other azaspiro[3.4]octane regioisomers that are not claimed for these specific targets. The scaffold's conformationally restricted geometry is considered advantageous for achieving target selectivity in these neuromodulatory pathways [3].

CNS Pain Neurodegeneration Psychosis

6-Oxa-1-azaspiro[3.4]octane hydrochloride: Evidence-Based Application Scenarios in Drug Discovery


Lead Optimization for CNS Penetration: Leveraging Low LogP and High Rigidity

Given its calculated LogP of -0.48, low topological polar surface area (21.3 Ų), and zero rotatable bonds [1], 6-Oxa-1-azaspiro[3.4]octane hydrochloride is a suitable building block for medicinal chemistry programs targeting the central nervous system (CNS). Its physicochemical profile is consistent with favorable brain penetration while minimizing off-target binding, as supported by the class-level properties of oxetane-containing spirocycles . Researchers designing M4 agonists or MAGL inhibitors may find this scaffold advantageous for maintaining CNS exposure [2].

Bioisosteric Replacement of Morpholine or Piperazine

This spirocyclic scaffold serves as a conformationally constrained bioisostere for morpholine and piperazine rings [1]. The rigid [3.4]-spiro framework locks the heteroatoms in a defined spatial arrangement, which can enhance target selectivity compared to flexible morpholine/piperazine analogs. The hydrochloride salt form ensures reliable handling and solubility for synthesis of diverse analogs .

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 149.62 g/mol and a compact, rigid structure, this compound meets fragment library criteria. Its calculated properties (LogP -0.48, tPSA 21.3 Ų) are within desirable ranges for fragment hits, and the presence of both a basic nitrogen and an ether oxygen provides multiple vectors for fragment elaboration [1]. The scaffold's documented association with MAGL and M4 receptor modulation [2] adds strategic value to fragment libraries focused on CNS and pain targets.

Kinase Inhibitor Scaffold Design

Spirocyclic scaffolds are frequently employed as hinge-binding motifs in kinase inhibitors. The unique geometry of the 6-oxa-1-azaspiro[3.4]octane core, with its defined hydrogen bond donor/acceptor pattern (2 donors, 2 acceptors) [1], offers a distinct binding mode compared to planar heteroaromatic systems. This scaffold may be explored as a core template for synthesizing kinase inhibitor libraries, particularly where conformational constraint is desired to enhance selectivity .

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